molecular formula C22H20N4O2 B283881 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B283881
M. Wt: 372.4 g/mol
InChI Key: PLQTWOWHIRTLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, also known as AMPP, is a chemical compound that has been synthesized and studied for its potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. It has also been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death in cancer cells.
Biochemical and Physiological Effects:
6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. It has also been shown to affect the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potent anti-cancer properties, which make it a promising candidate for further research and development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different types of cancer cells.

Future Directions

There are a number of future directions for research on 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more targeted and effective anti-cancer therapies. Another area of focus could be on exploring its potential use as an anti-inflammatory agent, which could have applications in the treatment of a wide range of inflammatory diseases. Additionally, further research could be done to explore the potential use of 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in combination with other anti-cancer agents, which could lead to more effective treatments for cancer.

Synthesis Methods

6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 3-methylphenol with paraformaldehyde to form 3-(3-methylphenoxy)propionaldehyde. This intermediate is then reacted with 3-hydroxybenzaldehyde to form 3-(3-methylphenoxy)-4-(3-hydroxyphenyl)butanal. The final step involves the reaction of this intermediate with 4-aminopyrazole and malononitrile to form 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

Scientific Research Applications

6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential pharmaceutical applications, particularly as an anti-cancer agent. Research has shown that 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has potent anti-proliferative effects on cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, 6-Amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has also been studied for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

6-amino-3-methyl-4-[3-[(3-methylphenyl)methoxy]phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C22H20N4O2/c1-13-5-3-6-15(9-13)12-27-17-8-4-7-16(10-17)20-18(11-23)21(24)28-22-19(20)14(2)25-26-22/h3-10,20H,12,24H2,1-2H3,(H,25,26)

InChI Key

PLQTWOWHIRTLSV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C3C(=C(OC4=NNC(=C34)C)N)C#N

Origin of Product

United States

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